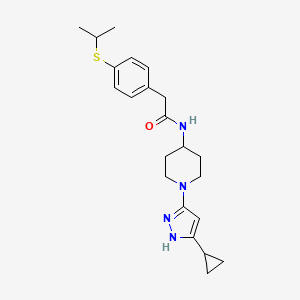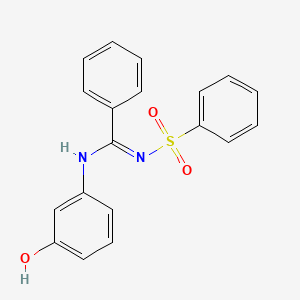
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPB is a benzimidazole derivative that has been shown to have promising anticancer and anti-inflammatory properties. In
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with specific enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
Typically, such compounds interact with their targets, leading to a cascade of biochemical reactions that result in changes at the cellular level .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
It’s known that similar compounds can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness .
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have high potency and selectivity in cancer and inflammation models. However, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has poor pharmacokinetic properties, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide research. One direction is to optimize the synthesis method to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. Another direction is to investigate the mechanism of action of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in cancer and inflammation in more detail. This can include identifying the specific targets and pathways that (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide modulates. Another direction is to investigate the efficacy of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in combination with other anticancer and anti-inflammatory agents. This can include investigating the synergistic effects of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide with chemotherapy or immunotherapy. Finally, another direction is to investigate the pharmacokinetics and toxicity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in animal models to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide involves the reaction of 3-hydroxybenzaldehyde with 4-phenylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to produce the final product, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. The synthesis method has been optimized and modified by several researchers to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide.
Applications De Recherche Scientifique
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer. In inflammation research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-(3-hydroxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17-11-7-10-16(14-17)20-19(15-8-3-1-4-9-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYGNJXMWGRQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)
![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)
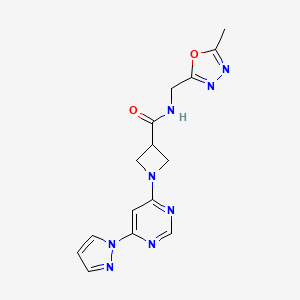
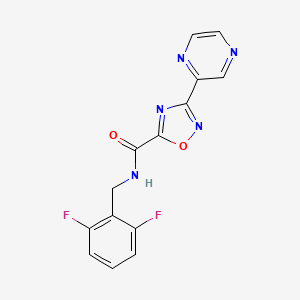
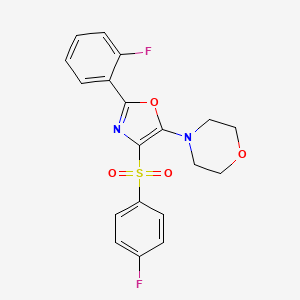
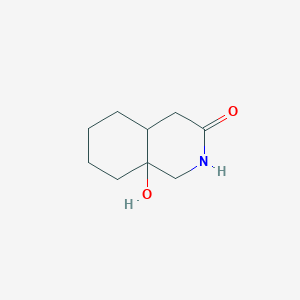
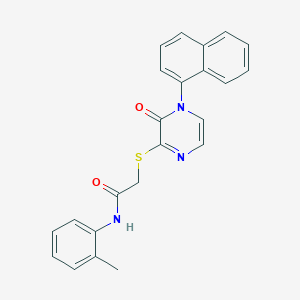
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)

